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molecular formula C5H5ClN2O B1588585 2-Chloro-6-methoxypyrazine CAS No. 33332-30-8

2-Chloro-6-methoxypyrazine

Cat. No. B1588585
M. Wt: 144.56 g/mol
InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
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Patent
US04081542

Procedure details

2,6-Dichloropyrazine (0.067 mole) is treated with a solution of sodium methoxide (0.067 mole) in 100 ml. dry methanol for 1 hour at 25°. The solvent is removed in vacuo and the residue is extracted with boiling hexane extract. 2-Chloro-6-methoxypyrazine crystallizes from the hexane extract. Another recrystallization from isopropanol at -70° gives 2-chloro-6-methoxypyrazine as an oil at room temperature.
Quantity
0.067 mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.067 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4](Cl)[N:3]=1.[CH3:9][O-:10].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:10][CH3:9])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.067 mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
sodium methoxide
Quantity
0.067 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with boiling hexane
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
2-Chloro-6-methoxypyrazine crystallizes from the hexane
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
Another recrystallization from isopropanol at -70°

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CN=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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